molecular formula C9H16ClN3O2 B15250801 tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride

tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride

Katalognummer: B15250801
Molekulargewicht: 233.69 g/mol
InChI-Schlüssel: KFUZIHMJCYIGET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride typically involves the reaction of tert-butyl acetate with 4-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under specific conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl (4-amino-1H-pyrazol-1-yl)methylphenylcarbamate
  • tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)-1-piperidinecarboxylate
  • tert-Butyl 1-methyl-1H-imidazol-4-ylcarbamate

Uniqueness

tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H16ClN3O2

Molekulargewicht

233.69 g/mol

IUPAC-Name

tert-butyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride

InChI

InChI=1S/C9H15N3O2.ClH/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12;/h4-5H,6,10H2,1-3H3;1H

InChI-Schlüssel

KFUZIHMJCYIGET-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.